1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium is a compound with the molecular formula C13H12NO3. It is known for its unique structure, which includes a pyridinium ring and a dihydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium typically involves the reaction of 3,4-dihydroxyphenylacetic acid with pyridine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the pyridinium ring .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The pyridinium ring can be reduced to form the corresponding pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds
Scientific Research Applications
1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress in cells.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Apoptosis Induction: It can induce apoptosis in cancer cells by activating specific signaling pathways
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenethylamine: Known for its role as a neurotransmitter and its antioxidant properties.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with antioxidant activity.
3,4-Dihydroxyphenylalanine (L-DOPA): Used in the treatment of Parkinson’s disease due to its role as a precursor to dopamine
Uniqueness
1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium is unique due to its combination of a pyridinium ring and a dihydroxyphenyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest .
Properties
CAS No. |
801988-73-8 |
---|---|
Molecular Formula |
C13H12NO3+ |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone |
InChI |
InChI=1S/C13H11NO3/c15-11-5-4-10(8-12(11)16)13(17)9-14-6-2-1-3-7-14/h1-8H,9H2,(H-,15,16,17)/p+1 |
InChI Key |
WHVFPQYXJQZEFV-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.